1-methoxy-2,3-dihydro-1H-inden-2-amine
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Overview
Description
1-methoxy-2,3-dihydro-1H-inden-2-amine is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
1-Methoxy-2,3-dihydro-1H-inden-2-amine is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors . They are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets to exert their effects . For instance, some methoxylated 2,3-dihydro-1H-indene-1-methanamines are found to be selective 5-HT2A receptor agonists .
Biochemical Pathways
Given the broad range of biological activities exhibited by indole derivatives, it can be inferred that multiple biochemical pathways could be influenced .
Result of Action
Given the diverse biological activities of indole derivatives, it can be inferred that this compound could potentially influence a variety of molecular and cellular processes .
Biochemical Analysis
Biochemical Properties
1-methoxy-2,3-dihydro-1H-inden-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with 5-HT2A receptors, which are involved in neurotransmission . The nature of these interactions often involves binding to the active sites of these biomolecules, leading to either inhibition or activation of their functions.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can vary depending on the type of cells and the specific conditions of the cellular environment.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an agonist or antagonist to certain receptors, leading to changes in cellular responses . Additionally, it may inhibit or activate enzymes, resulting in alterations in metabolic pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its activity for extended periods under specific conditions, but it may degrade over time, leading to reduced efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of various metabolites . Understanding these pathways is crucial for determining the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its overall activity and function within the organism.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its activity and function, as well as its interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxy-2,3-dihydro-1H-inden-2-amine typically involves the following steps:
Cyclization: Substituted 4-nitro-3-phenylbutanoic acid is cyclized to form nitromethylindanone.
Reduction: The nitromethylindanone is reduced to an alcohol.
Dehydration: The alcohol is dehydrated to form nitromethylindene.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-methoxy-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the methoxy and amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-methoxy-2,3-dihydro-1H-inden-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a psychoactive agent.
Comparison with Similar Compounds
Similar Compounds
2-Aminoindane: Similar structure but lacks the methoxy group.
Uniqueness
1-methoxy-2,3-dihydro-1H-inden-2-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the methoxy group can influence its reactivity and interaction with biological targets, making it a compound of interest for further research.
Properties
IUPAC Name |
1-methoxy-2,3-dihydro-1H-inden-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5,9-10H,6,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMICMWRZNBCKBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CC2=CC=CC=C12)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.